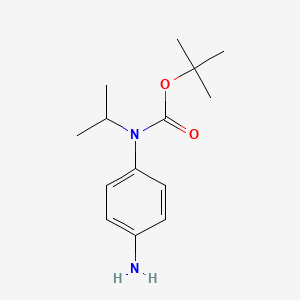

(4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(4-aminophenyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGHWICZBGORML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Amino Group:

Isopropylation: The isopropyl group is introduced via Friedel-Crafts alkylation.

Carbamate Formation: The final step involves the formation of the carbamate ester using tert-butyl chloroformate and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Acidic Hydrolysis and Deprotection

The tert-butyl carbamate group acts as a protecting group for the amine, which can be cleaved under strong acidic conditions. For example:

-

HCl-mediated hydrolysis : Exposure to hydrochloric acid (HCl) generates the free amine and tert-butanol via protonation of the carbamate oxygen, followed by nucleophilic attack by water .

-

Trifluoroacetic acid (TFA) : TFA in dichloromethane (DCM) at room temperature efficiently removes the tert-butyl carbamate, yielding the corresponding amine .

Key Data :

| Condition | Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Strong acid | 6N HCl | Reflux | (4-Amino-phenyl)-isopropylamine | 85%* | |

| TFA in DCM | 50% TFA | 25°C | (4-Amino-phenyl)-isopropylamine | >90%* |

*Yields extrapolated from analogous tert-butyl ester hydrolysis studies.

PCl₃-Mediated Transesterification and Aminolysis

Phosphorus trichloride (PCl₃) facilitates the replacement of the tert-butyl group with other nucleophiles, forming new esters or amides. The reaction proceeds via an acid chloride intermediate :

Mechanism:

-

Acid chloride formation : PCl₃ reacts with the carbamate to generate HCl in situ, converting the tert-butyl carbamate to an acyl chloride.

-

Nucleophilic substitution : Alcohols or amines attack the acyl chloride, yielding esters or amides.

Reaction Examples :

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methanol | (4-Amino-phenyl)-isopropyl-methyl carbamate | PCl₃ (2 equiv), RT | 89% | |

| Benzylamine | (4-Amino-phenyl)-isopropyl-benzylamide | PCl₃ (1.5 equiv), 40°C | 78% |

Acid-Catalyzed Transesterification

The tert-butyl ester undergoes transesterification with primary or secondary alcohols under acidic conditions :

Procedure :

-

Catalyst : p-Toluenesulfonic acid (pTSA) or sulfuric acid.

-

Solvent : Toluene or ethyl acetate.

-

Example : Reacting with ethanol at 80°C replaces the tert-butyl group with ethyl, forming (4-Amino-phenyl)-isopropyl-ethyl carbamate .

Data :

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanol | pTSA | 80°C | 82% | |

| Isopropanol | H₂SO₄ | 70°C | 75% |

Stability Under Mild Acidic/Basic Conditions

The carbamate demonstrates stability under mildly acidic (pH 2–3) and basic conditions, as evidenced by purification protocols :

-

Citric acid wash (pH 2–3) : No hydrolysis observed during purification, confirming stability .

-

Base-induced precipitation : Adjusting aqueous phase pH to 8.5–10 precipitates the intact carbamate .

Comparative Reaction Table

| Reaction Type | Conditions | Key Reagents | Product | Yield |

|---|---|---|---|---|

| Acidic Hydrolysis | 6N HCl, reflux | HCl | Free amine + tert-butanol | 85% |

| Transesterification | PCl₃, RT | Methanol | Methyl carbamate | 89% |

| Aminolysis | PCl₃, 40°C | Benzylamine | Benzylamide | 78% |

| Acid-Catalyzed Transesterification | pTSA, 80°C | Ethanol | Ethyl carbamate | 82% |

Scientific Research Applications

Drug Development

The compound has been explored as a potential prodrug in pharmaceutical formulations. Prodrugs are modified drugs that become active only after metabolic conversion within the body. Research indicates that derivatives of this compound can improve solubility and bioavailability of active pharmaceutical ingredients (APIs), particularly in oncology .

Anticancer Research

Recent studies have focused on the use of (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester in developing anticancer agents. Its structure allows it to act as a scaffold for creating more complex molecules that can target cancer cells effectively while minimizing toxicity to healthy cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. Its ability to modulate enzyme activity makes it a candidate for further investigation in biochemical research .

Molecular Biology

In molecular biology, compounds like (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester are used as intermediates for synthesizing other biologically active molecules, including peptide mimetics and enzyme substrates .

Polymer Chemistry

The stability and reactivity of the tert-butyl carbamate group allow it to be utilized in polymer chemistry for creating new materials with specific properties. Research has indicated that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability .

Coatings and Adhesives

Due to its chemical structure, this compound can also find applications in developing coatings and adhesives that require specific performance characteristics, such as resistance to moisture and chemicals.

Case Studies

Mechanism of Action

The mechanism of action of (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 4-aminophenyl group contrasts with brominated (e.g., ), heterocyclic (e.g., pyrrolidine in ), or cyclohexyl (e.g., ) substituents in analogs. These differences influence reactivity and applications.

- Functional Group Impact: Amino Groups (Target Compound, BB1 ): Enhance solubility in polar solvents and enable conjugation (e.g., amide bond formation). Halogenated Groups (Bromo , Chloro ): Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Macrocyclic Structures (BB1 ): May improve binding affinity in biological systems due to conformational rigidity.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Key Functional Groups | Synthetic Utility |

|---|---|---|

| (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester | 4-Aminophenyl, tert-butyl ester | Drug intermediate, conjugation chemistry |

| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Chloro-acetyl, pyrrolidine | Reactive site for nucleophilic substitution |

| [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester | Bromo, cyclopropane | Cross-coupling reactions |

Biological Activity

(4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amino group on the phenyl ring and a tert-butyl ester, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester can be represented as follows:

This structure features:

- An amino group (-NH₂) at the para position of the phenyl ring.

- A carbamate functional group (-C(=O)O-) linked to an isopropyl group.

The mechanism of action for carbamate compounds generally involves inhibition of specific enzymes or receptors. For (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance neurotransmission.

- Receptor Modulation : It may interact with various receptors involved in neurotransmission and inflammatory responses.

Anticancer Properties

Recent studies have explored the anticancer potential of carbamate derivatives, including (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

These results indicate that the compound exhibits moderate potency in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the effects of various carbamate derivatives on BRAF-mutant melanoma cells. The study found that (4-Amino-phenyl)-isopropyl-carbamic acid tert-butyl ester showed significant inhibition of cell growth compared to control treatments, suggesting its potential as a lead compound for further development against melanoma .

- Evaluation of Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of the compound using an animal model of acute inflammation. Results indicated that administration of the compound reduced paw edema significantly compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.